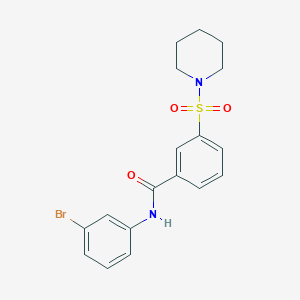

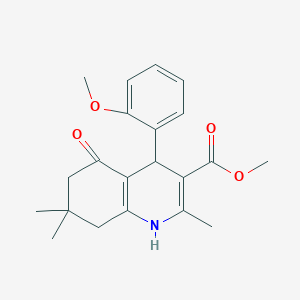

![molecular formula C16H15BrN2O3 B259088 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B259088.png)

4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide, also known as BAY 43-9006, is a potent inhibitor of several protein kinases. It was first synthesized by Bayer Pharmaceuticals in 1999 and has since been extensively studied for its potential applications in cancer treatment.

Mécanisme D'action

4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 inhibits several protein kinases by binding to the ATP-binding site of the kinase domain. It has been shown to inhibit RAF kinase by binding to the ATP-binding site and preventing the activation of the MAPK/ERK signaling pathway. This compound 43-9006 also inhibits VEGFR-2 and PDGFR-β by preventing the activation of the downstream signaling pathways that are involved in angiogenesis.

Biochemical and Physiological Effects:

This compound 43-9006 has been shown to have several biochemical and physiological effects. It has been shown to inhibit tumor growth and angiogenesis in preclinical models of cancer. This compound 43-9006 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound 43-9006 has been shown to have anti-inflammatory effects by inhibiting the production of cytokines that are involved in the inflammatory response.

Avantages Et Limitations Des Expériences En Laboratoire

4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 has several advantages for lab experiments. It is a potent inhibitor of several protein kinases, making it a useful tool for studying the role of these kinases in cancer and other diseases. This compound 43-9006 is also relatively easy to synthesize, making it readily available for use in lab experiments. However, this compound 43-9006 has some limitations for lab experiments. It has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results. In addition, this compound 43-9006 has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Orientations Futures

There are several future directions for the study of 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006. One potential direction is the development of new analogs of this compound 43-9006 with improved potency and selectivity for specific kinases. Another direction is the investigation of the role of this compound 43-9006 in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the use of this compound 43-9006 in the treatment of other diseases, such as inflammatory disorders, may also be explored. Finally, the development of new methods for the delivery of this compound 43-9006 to tumors and other disease sites may also be an area of future research.

Méthodes De Synthèse

The synthesis of 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 involves several steps, starting from 4-bromo-3-methylphenol. The first step is the protection of the phenolic hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. This is followed by the bromination of the aromatic ring with N-bromosuccinimide (NBS) to obtain 4-bromo-3-methylphenyl TBDMS ether. The next step involves the acylation of the protected phenol with 4-(dimethylamino)pyridine (DMAP) and acetyl chloride to obtain 4-bromo-3-methylphenyl TBDMS ether acetate. The final step is the deprotection of the TBDMS group with tetra-n-butylammonium fluoride (TBAF) and the coupling of the resulting phenol with 4-aminobenzoyl chloride to obtain this compound 43-9006.

Applications De Recherche Scientifique

4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit several protein kinases, including RAF kinase, which plays a crucial role in the MAPK/ERK signaling pathway that is often dysregulated in cancer cells. This compound 43-9006 has also been shown to inhibit VEGFR-2 and PDGFR-β, which are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors. Inhibition of these kinases by this compound 43-9006 can lead to the inhibition of tumor growth and angiogenesis.

Propriétés

Formule moléculaire |

C16H15BrN2O3 |

|---|---|

Poids moléculaire |

363.21 g/mol |

Nom IUPAC |

4-[[2-(4-bromo-3-methylphenoxy)acetyl]amino]benzamide |

InChI |

InChI=1S/C16H15BrN2O3/c1-10-8-13(6-7-14(10)17)22-9-15(20)19-12-4-2-11(3-5-12)16(18)21/h2-8H,9H2,1H3,(H2,18,21)(H,19,20) |

Clé InChI |

ZYERMKXMKAKYGV-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N)Br |

SMILES canonique |

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

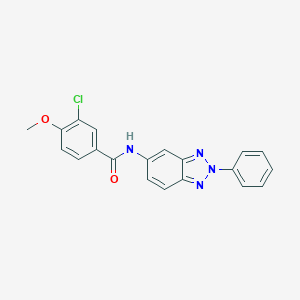

![5-[(4-Chlorophenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B259011.png)

![Ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259015.png)

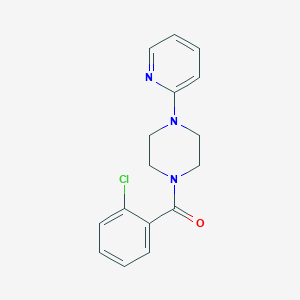

![3-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B259016.png)

![3-[5-(2-Methoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B259019.png)

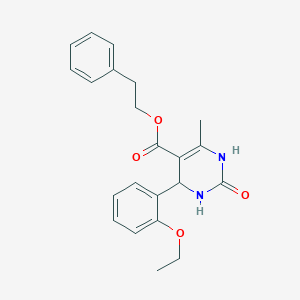

![ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259020.png)

![2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B259021.png)

![1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B259026.png)

![1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one](/img/structure/B259027.png)

![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)